Hexasonium iodide
CAS No.: 3569-59-3
Cat. No.: VC1568161
Molecular Formula: C18H27IO2S
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3569-59-3 |
---|---|
Molecular Formula | C18H27IO2S |
Molecular Weight | 434.4 g/mol |
IUPAC Name | 2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide |
Standard InChI | InChI=1S/C18H27O2S.HI/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | LZXCSAFKUYXBTJ-UHFFFAOYSA-M |
SMILES | C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |
Canonical SMILES | C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |
Introduction
Chemical Identity and Basic Properties
Hexasonium iodide is characterized by a sulfonium cation paired with an iodide counterion. It belongs to a class of quaternary sulfonium compounds that have demonstrated pharmacological activity, particularly anticholinergic effects. The compound's chemical profile provides the foundation for understanding its behavior and potential applications.
Chemical Nomenclature and Identifiers
Hexasonium iodide is formally known as 2-[cyclohexyl(phenyl)acetoxy]ethyldimethylsulphonium iodide . The compound is registered in numerous chemical databases with various identifiers that facilitate its unambiguous identification, as detailed in Table 1.
Table 1: Chemical Identifiers for Hexasonium Iodide
Synonyms and Alternative Names
The compound is recognized by several alternative names in scientific literature and chemical databases:
These synonyms reflect historical naming conventions and structural descriptors used in various scientific contexts and pharmaceutical applications.
Structural Characteristics
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
a | 16.04(2) Å |
b | 11.36(1) Å |
c | 11.12(1) Å |
β | 92.58(5)° |
Z | 4 |
R-factor | 6.3% (for 2443 observed structure amplitudes) |
The structure was determined using the heavy-atom method from three-dimensional X-ray counter data and refined by least-squares techniques, providing high-resolution structural information with mean σ values of 0.018 Å for bond lengths, 1.0° for bond angles, and 1.5° for torsion angles .
Molecular Conformation
Crystallographic analysis reveals detailed information about the preferred conformation of hexasonium iodide in the solid state :
Table 3: Conformational Characteristics of Hexasonium Iodide
Physical and Spectroscopic Properties
The physical and spectroscopic properties of hexasonium iodide provide important insights into its behavior in various analytical techniques and experimental conditions, facilitating its identification and characterization.
Mass Spectrometry Data
Predicted collision cross-section (CCS) values for various hexasonium adducts have been calculated, providing valuable information for mass spectrometry-based analyses :
Table 4: Predicted Collision Cross Section Values for Hexasonium Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 308.18048 | 169.3 |
[M+Na]+ | 330.16242 | 181.2 |
[M+NH4]+ | 325.20702 | 178.9 |
[M+K]+ | 346.13636 | 173.3 |
[M-H]- | 306.16592 | 174.7 |
[M+Na-2H]- | 328.14787 | 176.0 |
[M]+ | 307.17265 | 173.3 |
[M]- | 307.17375 | 173.3 |
These values represent the collision cross-section of the molecule, which measures its effective size when interacting with a buffer gas in ion mobility spectrometry experiments. This data assists in analytical method development, compound identification, and structural verification.
Synthesis and Preparation
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As a sulfonium salt, its preparation likely involves the alkylation of a sulfide intermediate to form the positively charged sulfonium center.
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The synthesis would typically require:
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Formation of the cyclohexyl(phenyl)acetic acid or an activated derivative
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Esterification with a 2-(dimethylthio)ethanol or similar precursor
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Alkylation of the sulfur atom to form the sulfonium cation
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Ion exchange or direct formation with iodide as the counterion
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Stereochemical considerations would be particularly important if preparing the specific (S)-isomer rather than the racemic mixture, potentially requiring chiral resolution or asymmetric synthesis approaches.
Detailed synthetic procedures would need to be obtained from specialized chemical literature focusing on the preparation of sulfonium compounds or from patents related to this specific compound.
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